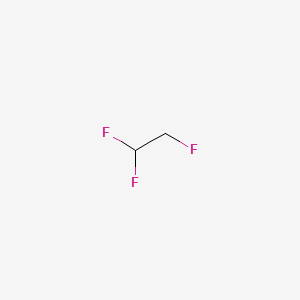
1,1,2-Trifluoroéthane
Vue d'ensemble
Description
1,1,2-Trifluoroethane, also known as R-143, is a hydrofluorocarbon with the formula CH2FCHF2 . It is a colorless gas at room temperature and is an asymmetrical isomer of 1,1,1-trifluoroethane . It has a global warming potential of 397 for 100 years .
Synthesis Analysis
1,1,2-Trifluoroethane can be obtained by the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . The synthesis of 1,1,2-Trifluoroethene (TrFE), a novel HFO compound, is considered promising for use as a heat pump working fluid in the air-conditioning system for new energy vehicles .Molecular Structure Analysis
The molecular formula of 1,1,2-Trifluoroethane is C2H3F3 . The molar mass is 84.041 g·mol−1 . The structure of 1,1,2-Trifluoroethane can be represented as CH2FCHF2 .Physical And Chemical Properties Analysis
1,1,2-Trifluoroethane is a colorless gas at room temperature . It has a melting point of -84 °C and a boiling point of 5 °C . The molar mass is 84.041 g·mol−1 .Applications De Recherche Scientifique
Réfrigération et climatisation
1,1,2-Trifluoroéthane: est largement utilisé dans les systèmes de réfrigération en raison de ses excellentes propriétés thermodynamiques . Il sert de réfrigérant dans les unités de climatisation domestiques et industrielles. Son point d'ébullition bas et ses caractéristiques non appauvrissant la couche d'ozone en font un choix respectueux de l'environnement pour les systèmes de contrôle de la température.
Propulseur d'aérosol
En raison de sa volatilité, This compound est également utilisé comme propulseur dans les produits en aérosol . Cela comprend des applications dans les produits pharmaceutiques pour l'administration de médicaments par inhalation, ainsi que dans les biens de consommation tels que les désodorisants et les désodorisants d'air.
Agent moussant pour mousses
Dans la production de mousses de polyuréthane, This compound agit comme un agent moussant . Il contribue à créer la structure cellulaire de la mousse, ce qui est crucial pour l'isolation dans la construction, l'emballage et l'industrie automobile.
Solvant de nettoyage
Le produit chimique est utilisé comme solvant de nettoyage de précision pour les composants électroniques . Son efficacité à éliminer les contaminants sans laisser de résidus est très appréciée dans l'industrie électronique, en particulier pour les équipements sensibles.
Extinction d'incendie
This compound: a des applications dans les systèmes d'extinction d'incendie . Sa capacité à éteindre les incendies sans endommager les appareils électroniques ou laisser des résidus nocifs le rend adapté à une utilisation dans les centres de données et les installations de télécommunications.
Synthèse chimique
Dans le domaine de la synthèse organique, This compound est utilisé comme réactif . Il est impliqué dans les réactions de couplage croisé, permettant l'introduction de groupes trifluoroéthyle dans diverses entités aryles et hétéroaryles dans des conditions douces. Cela est particulièrement utile dans l'industrie pharmaceutique pour la modification des structures moléculaires afin de modifier l'activité biologique.
Orientations Futures
1,1,2-Trifluoroethane is identified as a potential refrigerant used in place of chlorofluorocarbons . It can also be used as a solvent and medical propellant for a wide range of applications . It is considered as a promising candidate of a heat pump working fluid in the air-conditioning system for new energy vehicles .
Mécanisme D'action
Target of Action
1,1,2-Trifluoroethane is a hydrofluorocarbon
Mode of Action
It is known that hydrofluorocarbons can interact with biological membranes, potentially altering their properties and functions
Biochemical Pathways
It is known that hydrofluorocarbons can potentially affect various biochemical processes, including those involved in cellular respiration and signal transduction
Pharmacokinetics
As a gas at room temperature , it is likely to be absorbed through inhalation and distributed via the bloodstream
Result of Action
It is known that hydrofluorocarbons can potentially cause alterations in cellular functions, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 1,1,2-Trifluoroethane can be influenced by various environmental factors. For instance, temperature and pressure can affect the state of 1,1,2-Trifluoroethane, potentially influencing its absorption and distribution . Furthermore, the presence of other substances can potentially affect the metabolism and excretion of 1,1,2-Trifluoroethane.
Propriétés
IUPAC Name |
1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZYQOSEVSXDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073182 | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS] | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19161 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
430-66-0 | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




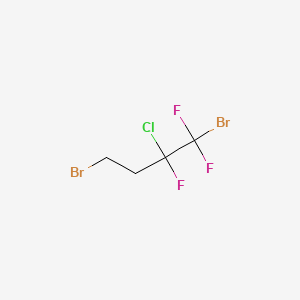
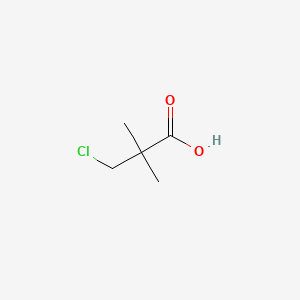
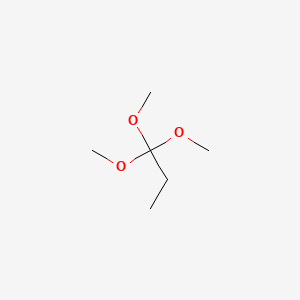
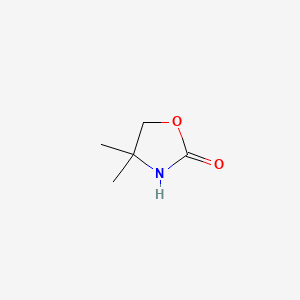



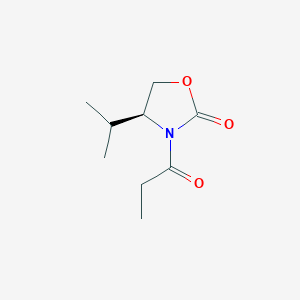

![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)


